4-Methyl-5-pentylindolo[2,3-b]quinoxaline

Catalog No.
S12578983
CAS No.
M.F
C20H21N3
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-pentylindolo[2,3-b]quinoxaline

Product Name

4-Methyl-5-pentylindolo[2,3-b]quinoxaline

IUPAC Name

7-methyl-6-pentylindolo[3,2-b]quinoxaline

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C20H21N3/c1-3-4-7-13-23-19-14(2)9-8-10-15(19)18-20(23)22-17-12-6-5-11-16(17)21-18/h5-6,8-12H,3-4,7,13H2,1-2H3

InChI Key

MUQLUQZTWGLEKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

4-Methyl-5-pentylindolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family. It features an indole moiety fused with a quinoxaline structure, characterized by its unique arrangement of nitrogen atoms within the ring systems. This compound exhibits a molecular formula of C_{15}H_{16}N_{2} and is notable for its potential biological activities, particularly in medicinal chemistry.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to various oxidized derivatives.
  • Reduction: It can be reduced with reagents like sodium borohydride or lithium aluminum hydride, yielding reduced forms of the quinoxaline structure.
  • Substitution: Electrophilic and nucleophilic substitution reactions are possible depending on the substituents on the quinoxaline ring. For instance, halogenation can be performed using bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Halogenation using bromine or chlorine.

These reactions can produce various substituted quinoxalines, which may have distinct biological or chemical properties .

4-Methyl-5-pentylindolo[2,3-b]quinoxaline has been studied for its biological activities, particularly its anticancer properties. Research indicates that compounds within the indoloquinoxaline family exhibit significant cytotoxic effects against various cancer cell lines. For example, some derivatives have shown promising results in inhibiting tumor growth in human cancer cell cultures . The mechanism of action often involves interaction with specific molecular targets within cancer cells, leading to apoptosis and cell cycle arrest.

The synthesis of 4-Methyl-5-pentylindolo[2,3-b]quinoxaline typically involves multi-step organic reactions. Common methods include:

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and phenylenediamines, resulting in high yields of quinoxaline derivatives .
  • Conventional Heating: Traditional heating methods can also be employed, where a mixture of starting materials is heated under reflux conditions to facilitate the formation of the desired compound .
  • Catalytic Methods: New catalytic approaches have been developed that enhance the efficiency and yield of quinoxaline synthesis by utilizing various catalysts under optimized conditions .

The applications of 4-Methyl-5-pentylindolo[2,3-b]quinoxaline are primarily found in medicinal chemistry due to its potential as an anticancer agent. Additionally, it may serve as a scaffold for developing new therapeutic agents targeting various diseases. Its unique structure allows for modifications that can enhance its biological activity or selectivity towards specific molecular targets.

Interaction studies involving 4-Methyl-5-pentylindolo[2,3-b]quinoxaline focus on its binding affinity to various biological targets, including enzymes and receptors associated with cancer progression. These studies are crucial for understanding how this compound exerts its biological effects and for optimizing its structure to improve efficacy and reduce toxicity .

Several compounds share structural similarities with 4-Methyl-5-pentylindolo[2,3-b]quinoxaline. These include:

  • Indolo[2,3-b]quinoxaline
    • Structure: Lacks the methyl and pentyl substituents.
    • Activity: Exhibits similar anticancer properties but may differ in potency.
  • Ellipticine
    • Structure: Contains a similar indole core but has different substituents.
    • Activity: Known for strong antitumor activity but has distinct mechanisms compared to 4-Methyl-5-pentylindolo[2,3-b]quinoxaline.
  • Carbazole Derivatives
    • Structure: Features a fused benzene ring with nitrogen atoms.
    • Activity: Some derivatives show anticancer activity but differ significantly in their chemical reactivity and biological mechanisms.

Comparison Table

Compound NameStructural FeaturesBiological Activity
4-Methyl-5-pentylindolo[2,3-b]quinoxalineIndole fused with quinoxaline; methyl and pentyl groupsAnticancer activity
Indolo[2,3-b]quinoxalineBasic indole-quinoxaline structureAnticancer activity
EllipticineIndole core with different substituentsStrong antitumor activity
Carbazole DerivativesFused benzene and nitrogenVaries; some show anticancer effects

These compounds highlight the uniqueness of 4-Methyl-5-pentylindolo[2,3-b]quinoxaline due to its specific substituents that may enhance its biological profile compared to related structures .

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

303.173547683 g/mol

Monoisotopic Mass

303.173547683 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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